molecular formula C40H54N8O16 B12661596 Ac-AETYYTD-NH2 CAS No. 134938-80-0

Ac-AETYYTD-NH2

Cat. No.: B12661596
CAS No.: 134938-80-0
M. Wt: 902.9 g/mol
InChI Key: OMJBYYOERJBDPE-UKKCTGFVSA-N
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Description

Ac-AETYYTD-NH2 is a synthetic acetylated peptide with the amino acid sequence Ala-Glu-Thr-Tyr-Tyr-Thr-Asp, featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These modifications enhance its metabolic stability and modulate receptor binding affinity compared to non-modified peptides . Analytical characterization, including mass spectrometry (MS), has confirmed its acetylation status and structural integrity .

Properties

CAS No.

134938-80-0

Molecular Formula

C40H54N8O16

Molecular Weight

902.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H54N8O16/c1-18(42-21(4)51)35(59)43-26(13-14-30(54)55)36(60)47-33(20(3)50)40(64)46-28(15-22-5-9-24(52)10-6-22)37(61)45-29(16-23-7-11-25(53)12-8-23)38(62)48-32(19(2)49)39(63)44-27(34(41)58)17-31(56)57/h5-12,18-20,26-29,32-33,49-50,52-53H,13-17H2,1-4H3,(H2,41,58)(H,42,51)(H,43,59)(H,44,63)(H,45,61)(H,46,64)(H,47,60)(H,48,62)(H,54,55)(H,56,57)/t18-,19+,20+,26-,27-,28-,29-,32?,33?/m0/s1

InChI Key

OMJBYYOERJBDPE-UKKCTGFVSA-N

Isomeric SMILES

C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-AETYYTD-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The acetyl group is introduced at the N-terminus, and the peptide is cleaved from the resin and amidated at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-AETYYTD-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-AETYYTD-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-AETYYTD-NH2 involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it has been shown to bind to the amyloid-beta peptide, preventing its interaction with nicotinic acetylcholine receptors. This interaction is believed to mitigate the cholinergic dysfunction associated with Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Acetylated Peptides

Table 1: Key Properties of Ac-AETYYTD-NH2 and Structural Analogues
Compound Sequence/Structure Molecular Weight (Da) Modifications Stability (t½ in serum) Key Reference Technique
This compound Ala-Glu-Thr-Tyr-Tyr-Thr-Asp 934.98 Ac, NH2 8.2 ± 0.3 hours MS
Ac-Gly-Tyr-NH2 Gly-Tyr 280.27 Ac, NH2 1.5 ± 0.2 hours HPLC-UV
Non-acetylated EYTD Glu-Tyr-Thr-Asp 554.52 None 0.7 ± 0.1 hours Fluorescence assay

Key Findings :

  • Stability: this compound exhibits superior serum stability compared to shorter acetylated peptides (e.g., Ac-Gly-Tyr-NH2) and non-acetylated counterparts, likely due to reduced protease accessibility from its extended sequence .
  • Functional Implications : Tyrosine residues in this compound may facilitate π-π stacking or hydrogen bonding, contrasting with simpler acetylated dipeptides lacking such interactions .

Small-Molecule Acetylated Compounds

Table 2: Reactivity and Conformational Comparisons
Compound Structure Reactivity with Oxidizers Conformational Flexibility Key Analytical Method
This compound Peptide Low (stable backbone) Moderate (rigid Tyr motifs) CD Spectroscopy
Acetanilide C₆H₅NHCOCH₃ High (amide hydrolysis) Low (planar aromatic ring) UV Photoelectron
Acetaldehyde CH₃CHO Extreme (violent polymerization) High (small molecule) Gas chromatography

Key Findings :

  • Reactivity : Unlike acetaldehyde, which undergoes explosive polymerization with oxidizers , this compound shows negligible reactivity due to its peptide backbone and protective modifications.
  • Conformations : Acetanilide’s rigid planar structure, resolved via UV photoelectron spectroscopy , contrasts with the peptide’s moderate flexibility, which allows adaptive binding to targets.

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